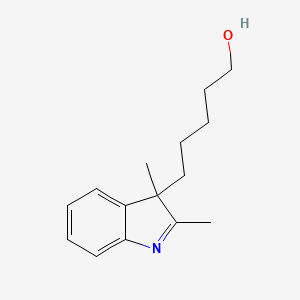

5-(2,3-Dimethyl-3h-indol-3-yl)pentan-1-ol

Description

Significance of the Indole (B1671886) Moiety in Contemporary Organic Chemistry and Chemical Synthesis

The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a framework that can provide ligands for more than one type of receptor or enzyme. mdpi.comherts.ac.uk This versatility makes it a foundational component in drug discovery and organic synthesis. acs.org

Indole as a Foundational Heterocyclic Scaffold in Advanced Molecular Architectures

The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a structural motif found in a vast number of natural products, including the essential amino acid tryptophan and numerous complex alkaloids. herts.ac.ukrsc.org This prevalence in nature has made it a prime target and building block in the synthesis of advanced molecular architectures. rsc.org Its unique electronic properties, characterized by a π-electron-rich system, make it reactive towards electrophiles, particularly at the C3 position. mdpi.com This inherent reactivity is harnessed by synthetic chemists to construct diverse and complex molecules. scirp.orgrsc.org

Strategic Importance in the Design and Construction of Complex Organic Molecules

The strategic importance of the indole moiety lies in its ability to serve as a versatile template for creating molecular diversity. nih.govrsc.orgnih.gov Synthetic strategies often revolve around either building the indole core itself or, more commonly, functionalizing a pre-existing indole ring. acs.org The ability to selectively introduce substituents at various positions on the indole scaffold is crucial for tuning the biological activity and physical properties of the resulting molecules. acs.orgnih.gov This has led to the development of a vast number of indole-based compounds with applications ranging from pharmaceuticals to materials science. researchgate.netnih.gov

Overview of Advanced Functionalization Strategies for Indole Derivatives

Developing novel methods for the selective functionalization of indoles remains a central focus in organic chemistry. scirp.orgrsc.orgnih.gov The challenge lies in controlling the regioselectivity of reactions, as the indole nucleus has multiple reactive sites. acs.orgresearchgate.net

Historical Trajectories and Modern Paradigms in Indole Synthesis and Chemical Modification

Historically, indole synthesis has been dominated by classic named reactions like the Fischer, Reissert, and Madelung syntheses, which are still in use today. sigmaaldrich.com These methods typically involve the construction of the heterocyclic ring from acyclic precursors. While foundational, these methods can sometimes require harsh conditions or have limitations in substrate scope.

Modern paradigms have shifted towards more efficient and selective methods, particularly direct C-H bond functionalization. acs.orgnih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical and streamlined. acs.org Transition-metal catalysis, photocatalysis, and electrocatalysis have emerged as powerful tools for achieving site-selective C-H functionalization at positions that are difficult to access through traditional electrophilic substitution. rsc.org

| Indole Synthesis/Functionalization Era | Key Methodologies | Primary Focus |

| Classical (Late 19th - Mid 20th Century) | Fischer, Madelung, Reissert, Bischler Syntheses | Construction of the core indole scaffold |

| Modern (Late 20th - Early 21st Century) | Cross-coupling reactions (e.g., Suzuki, Heck) | Functionalization at pre-activated positions (e.g., halo-indoles) |

| Contemporary (Present) | Directed C-H Activation, Metal-free Functionalization, Photocatalysis rsc.orgnih.gov | Site-selective functionalization of C-H bonds, Green Chemistry scirp.org |

Emerging Methodologies for Selective Indole Functionalization

Current research is focused on developing highly regioselective methods for modifying the indole core. A significant challenge has been the functionalization of the benzene ring portion (C4 to C7 positions), as the pyrrole ring is typically more reactive. acs.orgresearchgate.net The use of directing groups, which temporarily coordinate to a catalyst and guide it to a specific C-H bond, has been a major breakthrough in achieving selectivity at these more remote positions. acs.orgresearchgate.net Furthermore, there is a growing emphasis on metal-free methodologies to enhance the sustainability and cost-effectiveness of these transformations. rsc.org These emerging strategies provide chemists with unprecedented control over molecular design, enabling the synthesis of previously inaccessible indole derivatives. rsc.orgnih.gov

Structural Characterization and Academic Research Rationale for 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol

The compound this compound belongs to the class of 3H-indoles, also known as indolenines. This structure is characterized by the absence of the typical N-H proton and the presence of a C3-quaternary carbon center, which interrupts the aromaticity of the pyrrole ring found in 1H-indoles.

Information regarding the specific synthesis, detailed structural characterization (such as NMR or X-ray crystallography data), and the explicit academic research rationale for this compound is not widely available in peer-reviewed scientific literature. The compound is listed by several chemical suppliers for laboratory use, indicating its availability as a research chemical or synthetic intermediate.

General methods for synthesizing 3H-indoles often involve the Fischer indole synthesis using specific ketones that lead to the formation of a C3-quaternary center. researchgate.netsigmaaldrich.com For this particular molecule, a plausible synthetic route would be the Fischer indolization of phenylhydrazine (B124118) with a ketone such as 7-methyloctan-2-one (B6363432) under acidic conditions. The presence of the pentan-1-ol side chain suggests it could be used as a handle for further chemical modifications, for instance, to attach it to other molecules or a solid support. The 3H-indole core itself can be a reactive intermediate, susceptible to rearrangement or further reactions. acs.org Without specific research publications, the rationale for its synthesis remains speculative but could be related to its potential as a building block for more complex heterocyclic systems or for investigation into the biological activities of 3H-indole derivatives.

Table of Compound Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|

Elucidation of the 2,3-Dimethyl-3H-indole Core as a Synthetic Target

The core of this compound is the 2,3-dimethyl-3H-indole moiety. The 2,3-dimethylindole (B146702) scaffold has been utilized as a reactant in the preparation of various compounds with significant biological activities. sigmaaldrich.com Research has shown that derivatives of 2,3-dimethylindole can serve as potent opioid receptor agonists, photorefractive materials, and prodrugs for cyclin-dependent kinase (CDK) inhibitors. sigmaaldrich.com Furthermore, this core structure has been investigated for its potential in developing dopamine (B1211576) receptor antagonists and as a building block for complex azaspirocyclic structures. sigmaaldrich.com The synthesis of differently substituted 2,3-dimethylindoles has been a subject of research, with studies exploring their potential anticancer properties against various cell lines. researchgate.net

Investigation of the Pentan-1-ol Side Chain as a Modifiable Functional Group

The pentan-1-ol side chain attached to the indole core is a crucial feature of this compound. In drug discovery, the modification of side chains is a common strategy to enhance the pharmacological properties of a lead compound. biomedres.us The length and branching of an alkyl chain can significantly influence a molecule's potency and in vivo activity. nih.gov The hydroxyl group of the pentan-1-ol chain offers a reactive site for further chemical modifications, such as esterification or etherification, allowing for the generation of a library of derivatives with potentially improved solubility, bioavailability, and target-binding affinity. nih.gov The conversion of a hydroxyl group to other functional groups, like a C-F bond, is a known strategy in late-stage drug modification to enhance properties such as metabolic stability. nih.gov

Positioning this compound within the Scope of Indole Chemical Research

Within the broader landscape of indole chemical research, this compound can be classified as a synthetic intermediate or a potential bioactive molecule. The indole ring system is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. rsc.org Researchers have explored indole derivatives for a wide range of therapeutic areas, including cancer, central nervous system disorders, and infectious diseases. nih.govnih.gov The specific combination of the 2,3-dimethyl-3H-indole core with a functionalized pentanol (B124592) side chain suggests that this compound could be a precursor for the synthesis of more complex molecules with tailored biological activities.

Research Scope and Defined Objectives for the Comprehensive Study of this compound

A comprehensive study of this compound would likely encompass several key objectives. The primary goal would be to fully characterize the compound's chemical and physical properties. A second objective would be to explore its synthetic accessibility and develop efficient routes for its preparation. Furthermore, a significant part of the research would focus on its potential as a scaffold for the development of new bioactive agents. This would involve the chemical modification of the pentan-1-ol side chain to generate a series of derivatives. Finally, the biological activities of the parent compound and its derivatives would be evaluated through various in vitro and in vivo assays to identify any potential therapeutic applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H21NO |

| Molecular Weight | 231.33 g/mol cymitquimica.com |

| Appearance | Not specified |

| Solubility | Slightly soluble in water chemicalbook.com |

Interactive Data Table: Properties of Related Compounds

This table provides data on the core structures and related molecules to provide context for the properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 2,3-Dimethylindole | 91-55-4 sigmaaldrich.com | C10H11N sigmaaldrich.com | 145.20 sigmaaldrich.com | 285 sigmaaldrich.com | 105-107 sigmaaldrich.com |

| 1-Pentanol | 71-41-0 hmdb.ca | C5H12O hmdb.ca | 88.15 | 136-138 hmdb.ca | -78.9 hmdb.ca |

| 2,3-Dimethyl-1-pentanol | 10143-23-4 chemicalbook.com | C7H16O | 116.20 | Not specified | Not specified |

| 2,3-Dimethyl-3-pentanol | 595-41-5 chemeo.com | C7H16O | 116.20 | Not specified | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,3-dimethylindol-3-yl)pentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-12-15(2,10-6-3-7-11-17)13-8-4-5-9-14(13)16-12/h4-5,8-9,17H,3,6-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBLBOXHVKRONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C1(C)CCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Functionalization of 5 2,3 Dimethyl 3h Indol 3 Yl Pentan 1 Ol

Functionalization at the Indole (B1671886) Nitrogen (N-1) Position

The nitrogen atom in the indole ring, designated as the N-1 position, is a key site for chemical modification. Altering the substituent at this position can significantly influence the electronic properties and, consequently, the reactivity of the entire indole system.

N-alkylation and N-acylation are fundamental reactions for modifying the indole nitrogen. These transformations can be used to introduce a wide array of functional groups, thereby fine-tuning the steric and electronic characteristics of the molecule.

N-Alkylation: The introduction of an alkyl group at the N-1 position is typically achieved by treating the indole with an alkyl halide in the presence of a base. For 2,3-disubstituted indoles, this reaction proceeds readily. mdpi.comrsc.org The choice of solvent and base can be crucial for optimizing the reaction conditions. For instance, cesium carbonate has been effectively used as a base in such alkylations. nih.gov The electronic nature of the N-1 substituent directly impacts the electron density of the indole ring. Electron-donating alkyl groups increase the nucleophilicity of the ring, making it more susceptible to electrophilic attack.

N-Acylation: The introduction of an acyl group at the N-1 position is accomplished using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base. The resulting N-acylindoles exhibit significantly different electronic properties compared to their N-alkylated counterparts. The electron-withdrawing nature of the acyl group decreases the electron density of the indole ring, rendering it less reactive towards electrophiles. This property can be strategically employed to direct functionalization to other positions or to stabilize the indole core.

A summary of representative N-alkylation and N-acylation reactions for indoles is presented in the interactive table below.

| Reaction Type | Reagents | Product Type | Electronic Effect on Indole Ring |

| N-Alkylation | Alkyl halide, Base (e.g., Cs2CO3) | N-Alkylindole | Electron-donating |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acylindole | Electron-withdrawing |

In recent years, transition metal catalysis has emerged as a powerful tool for the functionalization of indoles, including at the N-1 position. researchgate.netscilit.comnih.govmdpi.com These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions, for example, have been extensively used for the N-arylation of indoles, providing a direct route to N-arylindole derivatives. mdpi.com While much of the research has focused on simpler indoles, the principles are applicable to more complex structures like 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol.

Copper-catalyzed N-alkenylation and N-alkynylation reactions have also been developed, expanding the scope of accessible N-1 functionalized indoles. These reactions typically involve the coupling of the indole with a vinyl or alkynyl halide in the presence of a copper catalyst and a suitable ligand. The resulting N-alkenyl and N-alkynyl indoles are valuable building blocks in organic synthesis.

Chemical Transformations at the Indole C-2 and C-3 Positions

The pyrrole (B145914) ring of the indole nucleus is electron-rich and thus susceptible to attack by electrophiles. The C-2 and C-3 positions are the most reactive sites, with the regioselectivity of the reaction often depending on the substitution pattern of the indole and the nature of the electrophile.

Electrophilic aromatic substitution (EAS) is a cornerstone of indole chemistry. ic.ac.uknih.govuni-muenchen.demasterorganicchemistry.comlecturio.com For a typical indole, the C-3 position is the preferred site of electrophilic attack. This preference is attributed to the greater stability of the resulting cationic intermediate (Wheland intermediate), where the positive charge is delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. ic.ac.uk

However, in the case of this compound, the C-3 position is already fully substituted with a methyl group and the pentanol (B124592) chain. This steric hindrance and lack of a proton at C-3 would prevent a standard EAS reaction at this position. Consequently, electrophilic attack is more likely to occur at the C-2 position. The presence of the electron-donating methyl group at C-2 would further activate this position towards electrophilic substitution.

Direct C-H functionalization has become an increasingly important strategy in organic synthesis, offering a more atom- and step-economical approach to the formation of C-C and C-X bonds. nih.govnih.govbohrium.comrsc.org For indoles, C-H functionalization can be directed to various positions, including the C-2 and C-3 atoms of the pyrrole ring.

For this compound, C-H functionalization methodologies would primarily target the C-2 position due to the substitution at C-3. Transition metal-catalyzed reactions, particularly those employing palladium, rhodium, and copper, have been instrumental in the development of C-2 selective C-H functionalization of indoles. researchgate.netfrontiersin.org These reactions can be used to introduce a wide range of functional groups, including aryl, alkyl, and heteroaryl moieties.

Cross-dehydrogenative-coupling (CDC) reactions represent a powerful subclass of C-H functionalization, where a C-H bond is transformed into a C-C or C-X bond without the need for pre-functionalization of the starting materials. nih.govrsc.orgresearchgate.netmdpi.comrsc.org These reactions are typically oxidative and often employ transition metal catalysts or chemical oxidants.

In the context of this compound, CDC reactions could be envisioned to occur at the C-2 position. For example, the coupling of the indole with another nucleophilic partner, such as another indole or a carbonyl compound, could be achieved under oxidative conditions. nih.govmdpi.com Iron-catalyzed CDC reactions have also been reported for the formation of C-N bonds at the C-3 position of indoles, although the substitution pattern of the target molecule would likely direct such reactivity to the C-2 position. rsc.org

The following table summarizes potential C-H functionalization reactions at the C-2 position of the 3,3-disubstituted indole core.

| Reaction Type | Catalyst/Reagent | Bond Formed | Potential Product |

| C-H Arylation | Palladium Catalyst | C-C | 2-Aryl-5-(2,3-dimethyl-3H-indol-3-yl)pentan-1-ol |

| C-H Alkylation | Acid Catalyst | C-C | 2-Alkyl-5-(2,3-dimethyl-3H-indol-3-yl)pentan-1-ol |

| Cross-Dehydrogenative-Coupling | Oxidant/Metal Catalyst | C-C or C-X | 2-(Coupled Partner)-5-(2,3-dimethyl-3H-indol-3-yl)pentan-1-ol |

C-H Functionalization Methodologies at the Pyrrole Ring

Exploration of Transition Metal-Catalyzed C-H Activation (e.g., Pd, Rh, Co)

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering atom- and step-economical synthetic routes. nih.gov For indoles, significant progress has been made in activating various positions, although challenges in site-selectivity remain. nih.govacs.org

Palladium (Pd): Palladium catalysis is a cornerstone of C-H functionalization. In the context of the target molecule, the absence of a C3-H bond redirects reactivity. Directing groups are often employed to achieve site-selectivity at the less reactive C4 to C7 positions of the benzene core. nih.govacs.orgresearchgate.net For instance, a pivaloyl group installed at the C3 position has been shown to direct arylation to the C4 and C5 positions. nih.govacs.orgresearchgate.net While the target compound lacks a C3 substituent that can be easily modified into a directing group, the pentan-1-ol chain's hydroxyl group could potentially serve this role, albeit likely requiring specific ligand and reaction conditions. Furthermore, palladium-catalyzed C-H alkylation of NH-indoles, often co-catalyzed by norbornene, typically targets the C2 position. organic-chemistry.org

Rhodium (Rh): Rhodium catalysts, particularly Rh(III) complexes, have proven highly effective for C-H activation in indole systems. mdpi.combohrium.com These reactions often proceed under mild conditions and show broad functional group tolerance. mdpi.com For the target molecule, Rh(III) catalysis could potentially be directed towards the C2-methyl group or the C4/C7 positions of the carbocyclic ring, depending on the choice of directing group and reaction partners. bohrium.comresearchgate.net For example, Rh(III)-catalyzed alkylation of indoles with diazo compounds has been shown to be highly regioselective for the C2-position. mdpi.com The development of directing groups has also enabled Rh(III)-catalyzed functionalization at the C4 and C7 positions. bohrium.comresearchgate.net

Cobalt (Co): As a more abundant and less expensive first-row transition metal, cobalt has emerged as a viable alternative to precious metals like palladium and rhodium for C-H activation. chemistryviews.orgmorressier.com Cobalt(III)-catalyzed reactions have been developed for the synthesis and functionalization of indoles. acs.orgmdpi.com These systems can achieve high selectivity, often with the assistance of a directing group. chemistryviews.orgacs.org For instance, cobalt catalysis has been used for the C2-selective functionalization of indoles using a pyrazolyl directing group under mild, room-temperature conditions. chemistryviews.org Mechanistic studies suggest the involvement of a 4-membered cobaltacycle intermediate. chemistryviews.org

Table 1: Representative Transition Metal-Catalyzed C-H Activation Reactions on Indole Scaffolds This table presents illustrative examples of reactions on various indole substrates to demonstrate the potential of these methods for functionalizing this compound.

| Catalyst System | Indole Substrate | Position Functionalized | Coupling Partner | Product Type |

| Pd(OAc)₂ / AgOAc | N-unprotected 3-formylindole | C4 | Iodoarenes | C4-Arylated Indole |

| [RhCp*Cl₂]₂ / AgSbF₆ | N-Methylindole | C2 | Diazo Compounds | C2-Alkylated Indole |

| Co(III) Complex / K₂CO₃ | N-Pyrazolyl Indole | C2 | Perfluoroalkenes | C2-Perfluoroalkylated Indole |

| [RuCl₂(p-cymene)]₂ | N,N-dimethylcarbamoyl Indole | C2 | Alkenes | C2-Vinylated Indole |

Organocatalytic Approaches to C-H Functionalization

Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary, metal-free approach to chemical transformations. While direct organocatalytic C-H activation is less common than its transition metal-catalyzed counterpart, innovative strategies have been developed. These methods often rely on activating the substrate or the coupling partner in a different manner, such as through the formation of highly reactive intermediates like indole imine methides. rsc.org

For a molecule like this compound, an organocatalytic approach could involve the in-situ generation of a reactive species from the indole nitrogen or the pentanol chain, which then participates in a cascade reaction. For example, a formal [3+3] cyclization of α-(6-indolyl) propargylic alcohols with 1,3-dicarbonyl compounds has been achieved using acetic acid as a catalyst, proceeding through an alkynyl indole imine methide intermediate. rsc.org This highlights the potential for the indole nitrogen and a suitably functionalized side chain to engage in organocatalytic transformations.

Nucleophilic and Oxidative Cyclization Pathways for Indole Derivatization

The pentan-1-ol chain in this compound is well-positioned to act as an internal nucleophile, enabling various cyclization reactions to form new heterocyclic rings fused to the indole core.

Nucleophilic Cyclization: The terminal hydroxyl group of the pentanol chain can act as a nucleophile. Acid-catalyzed reactions, employing either Brønsted or Lewis acids, can promote the formation of an electrophilic center on the indole ring (e.g., at C2 or C4) or an intermediate derived from the indole, which is then trapped by the hydroxyl group. Scandium(III) triflate (Sc(OTf)₃), a Lewis acid, has been used to catalyze the (3+2) annulation of 2-indolylmethanols with propargylic alcohols, demonstrating the utility of indolyl alcohols in cyclization cascades. researchgate.netnih.gov A similar strategy could be envisioned where the indole nucleus of the target compound is activated, followed by intramolecular attack by the pentanol oxygen, likely leading to a six-membered ring if cyclization occurs at the C2 position. Gold(I) catalysts are also known to facilitate the 6-endo-dig cyclization of N-substituted 1,6-enynes with nucleophilic addition of alcohols. researchgate.net

Oxidative Cyclization: Oxidative methods can generate a radical or cationic intermediate on the indole or the side chain, triggering cyclization. This approach can forge C-C or C-O bonds intramolecularly. While specific examples for the target molecule are not available, the principles of oxidative C-H/C-H coupling could be applied to form a new ring system.

Investigation of the Pentan-1-ol Chain as a Site for Directed Reactivity or Intermolecular Interactions

The pentan-1-ol side chain is not merely a passive substituent; its hydroxyl group can actively participate in and direct chemical reactions.

Directed Reactivity: The hydroxyl group can act as an internal directing group, coordinating to a metal catalyst and delivering it to a specific C-H bond on the indole ring or the alkyl chain itself. This "chain walking" or remote functionalization strategy allows for the activation of C-H bonds that are otherwise difficult to access. acs.org While often applied to simpler aliphatic alcohols, the principle could be extended to the target molecule to functionalize the indole's carbocyclic ring or the pentanol backbone. chemrxiv.org

Intermolecular Interactions: The alkyl chain and terminal alcohol can influence reactivity through non-covalent interactions. In catalytic systems, interactions between the alkyl chain and the solvent structure can affect reaction rates and selectivities. acs.org For example, in zeolite-catalyzed epoxidations, the length of an alkene's alkyl chain was found to disrupt solvent molecules within the catalyst's pores, leading to entropic gains that significantly increased reaction rates. acs.org Similarly, the pentanol chain could influence the local solvent environment around the catalytic center, impacting the efficiency of functionalization reactions on the indole core.

Functionalization of the Indole Carbocyclic Ring (C-4 to C-7)

Functionalizing the benzene core (C4 to C7) of the indole scaffold is considerably more challenging than modifying the electron-rich pyrrole ring. nih.govacs.orgchim.itacs.org The C-H bonds on the carbocyclic portion are less reactive, and achieving site-selectivity among the four available positions (C4, C5, C6, C7) is a significant synthetic hurdle. chim.itrsc.orgresearchgate.net

Strategies for Overcoming Lower Reactivity of Benzene Core C-H Bonds

The inherent inertness of the benzenoid C-H bonds necessitates specific activation strategies. Transition-metal catalysis is the predominant approach, where the catalyst directly cleaves the C-H bond to form a metallacyclic intermediate. nih.govrsc.org The challenge lies in directing the catalyst to the desired position. Without a directing group, functionalization often occurs at the most electronically favored or sterically accessible position, which may not be the one desired. To overcome this, chemists have developed innovative methods, primarily centered around the use of directing groups. nih.govresearchgate.netnih.gov

Directing Group-Assisted C-H Functionalization Approaches

Directing groups (DGs) are chemical moieties that are installed on the substrate to coordinate with a metal catalyst and deliver it to a specific, often proximal, C-H bond. nih.govnih.gov This strategy transforms an intramolecular reaction, which is kinetically favored, and has been the key to unlocking site-selective functionalization of the indole C4-C7 positions. nih.govacs.org

N1-Position Directing Groups: Attaching a directing group to the indole nitrogen is a common and effective strategy. For example, installing an N-P(O)tBu₂ group has been shown to direct palladium-catalyzed arylation to the C7 position and copper-catalyzed arylation to the C6 position. nih.govacs.orgresearchgate.net A bulky N-pivaloyl group can direct Rh-catalyzed alkenylation to the C7 position. chim.it

C3-Position Directing Groups: Placing a directing group at the C3 position can effectively steer functionalization to the C4 position. A pivaloyl group at C3, for instance, directs palladium-catalyzed arylation to C4 and C5. nih.govacs.orgresearchgate.net Readily accessible carbonyl groups at C3, such as aldehydes or ketones, have also been successfully employed as directing groups for Pd-catalyzed C4-arylation. nih.gov

For this compound, the C3-position is substituted with a methyl and a pentanol-containing group, making the installation of a traditional C3 directing group impossible. However, the N-H bond is available for modification. Attaching a suitable directing group to the indole nitrogen would be the most viable strategy to achieve controlled functionalization at the C7 or C6 positions.

Table 2: Examples of Directing Group Strategies for Indole Carbocyclic Ring Functionalization This table provides examples from the literature on various indole substrates, illustrating potential pathways for the target molecule.

| Directing Group (Position) | Catalyst | Position Functionalized | Reaction Type |

| N-P(O)tBu₂ (N1) | Pd(OAc)₂ | C7 | Arylation |

| N-P(O)tBu₂ (N1) | Cu(OAc)₂ | C6 | Arylation |

| Pivaloyl (C3) | Pd(OAc)₂ | C4 / C5 | Arylation |

| Formyl (C3) | Pd(OAc)₂ | C4 | Arylation |

| N-Pivaloyl (N1) | [RhCp*Cl₂]₂ | C7 | Alkenylation |

Derivatization and Chemical Transformations of the Pentan-1-ol Side Chain

The primary alcohol of the pentyl side chain is a versatile functional handle for a variety of chemical modifications. These transformations can be broadly categorized into oxidation and reduction reactions, derivatization of the hydroxyl group, and modifications to the carbon skeleton of the pentyl moiety.

The primary alcohol group in this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidant and reaction conditions determines the final product. For instance, mild oxidizing agents favor the formation of the aldehyde, while stronger oxidants will lead to the carboxylic acid. researchgate.netuconn.edu

Conversely, while the side chain already possesses a terminal alcohol, which is a reduced form, further reduction is not applicable to the alcohol itself. However, should the alcohol be oxidized to an aldehyde or carboxylic acid, it can be reduced back to the primary alcohol using various reducing agents.

Table 1: Representative Oxidation Reactions of the Primary Alcohol

| Starting Material | Reagent(s) | Product | Product Name |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 5-(2,3-Dimethyl-3H-indol-3-yl)pentanal | Aldehyde |

| This compound | Jones reagent (CrO₃, H₂SO₄, acetone) | 5-(2,3-Dimethyl-3H-indol-3-yl)pentanoic acid | Carboxylic Acid |

| This compound | Dess-Martin periodinane (DMP), CH₂Cl₂ | 5-(2,3-Dimethyl-3H-indol-3-yl)pentanal | Aldehyde |

| This compound | Potassium permanganate (B83412) (KMnO₄), NaOH, H₂O | 5-(2,3-Dimethyl-3H-indol-3-yl)pentanoic acid | Carboxylic Acid |

The hydroxyl group of the pentan-1-ol side chain is amenable to a wide range of derivatization reactions, including the formation of ethers and esters. These transformations are fundamental in synthetic organic chemistry for introducing new functional groups and modifying the physicochemical properties of the parent molecule.

Ether synthesis can be achieved through various methods, such as the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. Esterification, on the other hand, can be accomplished by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of a catalyst.

Table 2: Synthesis of Ether and Ester Derivatives

| Starting Material | Reagent(s) | Product Type |

|---|---|---|

| This compound | 1. NaH; 2. CH₃I | Methyl Ether |

| This compound | Acetic anhydride, pyridine | Acetate Ester |

| This compound | Benzoyl chloride, triethylamine | Benzoate Ester |

| This compound | p-Toluenesulfonyl chloride, pyridine | Tosylate Ester |

The formation of a tosylate ester is particularly significant as it converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Modifications to the carbon skeleton of the pentyl side chain, such as chain elongation, shortening, and branching, offer further avenues for structural diversification. These transformations typically involve a multi-step sequence starting with the functionalization of the terminal alcohol.

For instance, chain elongation can be achieved by converting the alcohol to a halide or tosylate, followed by nucleophilic substitution with a cyanide ion and subsequent hydrolysis and reduction. Chain shortening, though more complex, can be accomplished through oxidative cleavage methods. Branching can be introduced by reacting an organometallic reagent with an aldehyde or ketone derived from the parent alcohol.

Cascade and Multicomponent Reactions Involving this compound

Cascade and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. arkat-usa.org The presence of both a nucleophilic indole nitrogen (in its enamine-like form) and a hydroxyl group in this compound makes it a potentially valuable substrate for such reactions. rsc.org

While specific examples involving this exact molecule are not prevalent in the literature, the indole nucleus is known to participate in a variety of MCRs. arkat-usa.orgresearchgate.net For instance, in the presence of an aldehyde and another nucleophile, the indole can act as the initial nucleophile in a sequence of reactions. The terminal alcohol of the pentyl side chain could potentially participate in these cascades, either as an internal nucleophile leading to cyclization or by influencing the reactivity of the indole core.

A hypothetical multicomponent reaction could involve the reaction of this compound with an aldehyde and an isocyanide (an Ugi-type reaction), which could lead to the formation of complex, polycyclic structures. nih.govnih.gov The outcome of such reactions would be highly dependent on the specific reactants and reaction conditions employed.

Spectroscopic and Structural Characterization Methodologies for 5 2,3 Dimethyl 3h Indol 3 Yl Pentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the carbon-hydrogen framework.

A high-resolution ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol, specific signals corresponding to the aromatic, methyl, and pentanol (B124592) chain protons are expected. The aromatic protons of the benzene (B151609) ring typically appear in the downfield region (δ 7.0-7.5 ppm). The methyl group at the C2 position, being attached to an imine-like carbon, would likely resonate further downfield than a typical alkyl methyl group. The protons of the pentanol chain would exhibit characteristic chemical shifts and spin-spin coupling patterns, allowing for their sequential assignment from the hydroxyl-bearing carbon to the carbon attached to the indole (B1671886) ring. The hydroxyl proton itself usually appears as a broad singlet, the chemical shift of which can vary with concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 7.0 - 7.5 | Multiplet | 4H |

| -CH₂-OH | ~3.6 | Triplet | 2H |

| C2-CH₃ | ~2.2 | Singlet | 3H |

| C3-CH₃ | ~1.3 | Singlet | 3H |

| Indole-C3-CH₂- | ~1.8 | Multiplet | 2H |

| -CH₂-CH₂-OH | ~1.5 | Multiplet | 2H |

| -CH₂-CH₂-CH₂- | ~1.4 | Multiplet | 2H |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Spin-spin coupling analysis reveals the connectivity of protons. For instance, the triplet observed for the -CH₂-OH protons would arise from coupling to the adjacent methylene (B1212753) group. The complex multiplets for the other chain protons would result from coupling to their respective neighbors.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, sp², sp³). The spectrum of this compound is expected to show 15 distinct signals, corresponding to each carbon atom in the molecule. The carbons of the aromatic ring would appear in the δ 120-150 ppm range. The C2 carbon, part of a C=N bond, would be significantly downfield, while the quaternary C3 carbon would also have a characteristic shift. The carbons of the pentanol chain and the methyl groups would appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (C2) | ~180 |

| Ar-C (quaternary) | 140 - 155 |

| Ar-C (CH) | 120 - 130 |

| C-O (C1' of pentanol) | ~62 |

| C3 (quaternary) | ~50 |

| Aliphatic CH₂ | 20 - 45 |

| C2-CH₃ | ~15 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. It would show correlations between adjacent protons in the pentanol chain and within the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connections across quaternary carbons. For example, an HMBC correlation from the protons of the C3-methyl group to the C3 and C2 carbons of the indole ring, as well as to the first CH₂ group of the pentanol chain, would confirm the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, even if they are not directly bonded. It can provide insights into the preferred conformation and stereochemistry of the molecule, for example, by showing spatial proximity between the C3-methyl group and the protons of the attached pentanol chain.

The aromatic benzene ring of the indole moiety generates a ring current in the presence of an external magnetic field. This current induces a secondary magnetic field that can either shield (decrease the chemical shift) or deshield (increase the chemical shift) nearby protons, an effect known as magnetic anisotropy. guidechem.com The protons of the pentanol chain, due to their flexibility and proximity to the aromatic ring, would experience this effect. Depending on their spatial orientation relative to the plane of the aromatic ring, their chemical shifts could be altered from standard values. Protons located above or below the face of the ring would be shielded (shifted upfield), while those located in the plane of the ring would be deshielded (shifted downfield). researchgate.net Analyzing these deviations can provide valuable information about the molecule's conformational preferences in solution. sigmaaldrich.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. researchgate.netnih.gov The IR spectrum of this compound would display several characteristic peaks. The most prominent would be a strong, broad absorption in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol functional group, broadened by hydrogen bonding. chemicalbook.com Other key absorptions would include C-H stretching vibrations for both aromatic and aliphatic protons, a C=N stretch for the imine-like bond in the 3H-indole ring, and a C-O stretch for the primary alcohol.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic | C-H stretch | 2850 - 3000 | Strong |

| Imine | C=N stretch | 1640 - 1690 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) MS, the molecule is fragmented, and the resulting fragmentation pattern serves as a molecular fingerprint. The mass spectrum for this compound (molecular formula C₁₅H₂₁NO) would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 231.

The fragmentation pattern would be key to confirming the structure. Plausible fragmentation pathways would include:

Alpha-cleavage: Breakage of the bond between C3 of the indole ring and the pentanol chain, leading to a stable indolenium cation.

Loss of water: Dehydration of the alcohol functional group from the molecular ion ([M-H₂O]⁺).

Fragmentation along the alkyl chain: Cleavage at various points along the pentanol side chain.

Loss of a methyl group: Cleavage of one of the methyl groups from the indole core.

Analyzing these fragments allows for the reconstruction of the molecular structure, providing strong corroborative evidence for the assignments made by NMR and IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The technique is particularly sensitive to conjugated systems and chromophores. The 3H-indole (indolenine) core of this compound acts as the primary chromophore.

The UV-Vis spectrum of indole and its simple derivatives typically shows two main absorption bands, one around 260-290 nm and a stronger one near 210-220 nm. researchgate.netumaine.edu For the 2,3-dimethyl-3H-indole structure, where the aromaticity of the pyrrole (B145914) ring is interrupted, a shift in these absorption maxima (λmax) is expected compared to a fully aromatic indole. The spectrum, usually recorded in a solvent like methanol (B129727) or ethanol (B145695), serves as a characteristic fingerprint and can be used to confirm the presence of the indolenine nucleus. researchdata.edu.auacs.org

Table 3: Expected UV-Vis Absorption Maxima for the Indolenine Chromophore

| Chromophore | Solvent | Expected λmax 1 (nm) | Expected λmax 2 (nm) |

| 2,3-Dimethyl-3H-indole | Methanol | ~220-230 | ~255-265 |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy is a vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. nih.gov It provides a detailed "fingerprint" of a molecule's vibrational modes, which are sensitive to its specific structure, symmetry, and chemical environment. Raman is highly complementary to infrared (IR) spectroscopy.

For this compound, the Raman spectrum would be dominated by signals from the substituted indolenine ring. Key characteristic bands for the indole nucleus include ring breathing modes, C-H bending, and C=C and C=N stretching vibrations. researchgate.netnih.gov For instance, indole itself exhibits strong characteristic peaks around 760 cm⁻¹ and 1010 cm⁻¹ corresponding to ring breathing modes. researchgate.net The substitution pattern and the disruption of aromaticity in the 3H-indole core would cause shifts in these frequencies, providing valuable structural confirmation. montclair.edu

Table 4: Representative Raman Shifts for Indole-Related Structures

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Reference Compound |

| Ring Breathing (in-phase) | ~760 | Indole researchgate.net |

| Ring Breathing (out-of-phase) | ~1010 | Indole researchgate.net |

| C-H Bending | ~878 | Indole researchgate.net |

| Aromatic C=C Stretch | ~1550-1620 | 3-Methylindole nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis (if suitable crystals are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org It works by analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. nih.gov

The target molecule possesses a chiral center at the C3 position of the indolenine ring. If a single crystal of sufficient quality can be grown, X-ray crystallography could unambiguously determine its absolute stereochemistry (R or S configuration). mdpi.com Furthermore, it would reveal the preferred conformation of the molecule in the solid state, including the orientation of the pentanol side chain relative to the bicyclic ring system. However, obtaining suitable crystals can often be a significant challenge in structural studies. mdpi.com

Conformational Analysis and Stereochemical Assignment using Integrated Spectroscopic Data

When single crystals for X-ray analysis are not available, the stereochemistry and conformational preferences of a molecule can often be deduced by integrating data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational modeling. Although NMR is not explicitly detailed in this section, its data is crucial for this integrated approach.

For this compound, techniques like the Nuclear Overhauser Effect (NOE) in NMR can reveal through-space proximity between protons, helping to establish the relative stereochemistry and preferred conformation in solution. By combining this information with insights from other methods—such as the confirmation of functional groups and connectivity from MS, UV-Vis, and Raman—a comprehensive and reliable structural assignment can be achieved. This integrated approach is fundamental in the structural elucidation of complex molecules, especially those with quaternary stereocenters. nih.govresearchgate.net

Theoretical and Computational Investigations of 5 2,3 Dimethyl 3h Indol 3 Yl Pentan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule in its ground state. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics. For a molecule like 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol, a common approach would involve using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. ijrar.org

This analysis reveals how electrons are distributed within the molecule, which is key to understanding its stability, reactivity, and intermolecular interactions.

Electronic Structure and Charge Distribution: Calculations would determine the electron density across the molecule. A Molecular Electrostatic Potential (MEP) map would be generated, visualizing electron-rich and electron-poor regions. For this compound, the nitrogen atom of the indole (B1671886) ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and N-H groups would show positive potential.

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. researchgate.net The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive. In indole derivatives, the HOMO is typically a π-orbital distributed over the indole ring system, while the LUMO is a π*-orbital. researchgate.netrsc.org The pentanol (B124592) chain would have a minor effect on these frontier orbitals. researchgate.netchemrxiv.org

Table 1: Illustrative Calculated Electronic Properties Note: These are hypothetical values for this compound based on typical results for similar molecules.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measures overall polarity of the molecule |

Before properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be found through geometry optimization. Due to the flexible pentanol side chain, this compound can exist in multiple conformations.

Geometry Optimization: This process computationally determines the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a single conformation, this provides the most probable structure.

Conformational Energy Landscape: To understand the molecule's flexibility, a potential energy surface (PES) scan is performed by systematically rotating the rotatable bonds in the pentanol chain. researchgate.net This analysis identifies various stable conformers (local minima on the energy landscape) and the energy barriers for converting between them. researchgate.netfrontiersin.org The results would likely show several low-energy conformers, differing primarily in the orientation of the side chain, with the global minimum likely stabilized by an intramolecular hydrogen bond between the hydroxyl group and the indole ring's nitrogen atom or π-system.

Quantum calculations can predict where and how a molecule is likely to react. The 3H-indole (indolenine) core has distinct reactivity compared to the more common 1H-indole. acs.org The C2 position is often electrophilic, while the C3-spiro carbon introduces steric hindrance.

Reactivity Descriptors: Based on the electronic structure, reactivity indices such as Fukui functions can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. The indole 3-position is typically a primary nucleophilic site, but the spiro-substitution in this molecule alters this reactivity. nih.govyoutube.com The nitrogen atom and the C2 position are key sites to consider for reactions. nih.gov

Transition State Calculations: To model a specific reaction, such as oxidation of the hydroxyl group or electrophilic addition to the indole ring, chemists compute the reaction pathway. This involves identifying the high-energy transition state that connects reactants to products. The energy of this transition state determines the activation energy and, consequently, the reaction rate. For instance, the protonation of the nitrogen could be modeled to understand its basicity.

Computational methods can predict various spectra, which is invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application. nih.govresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method is frequently used. The calculated shifts for the optimized geometry are then compared to experimental data to verify the structure. researchgate.net Recent advancements using machine learning and specialized functionals can yield highly accurate predictions. github.io

Vibrational Frequencies: The calculation of vibrational frequencies can predict an infrared (IR) spectrum. ijrar.org The predicted spectrum shows characteristic peaks, such as the O-H stretch from the alcohol, C-H stretches from the alkyl and aromatic parts, and C=N stretching from the 3H-indole ring. Comparing the computed and experimental spectra helps confirm the compound's identity and functional groups.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts Note: These are hypothetical values for key protons in this compound.

| Proton | Predicted δ (ppm) | Significance |

|---|---|---|

| -OH | 2.1 | Position is solvent-dependent; confirms alcohol group |

| -CH₂-OH | 3.6 | Methylene (B1212753) group attached to the hydroxyl |

| Indole-H4/H7 | 7.2 - 7.5 | Aromatic protons on the benzene (B151609) portion of the indole |

| C2-CH₃ | 2.2 | Methyl group at the reactive C2 position |

| C3-CH₃ | 1.4 | Methyl group at the spiro-carbon |

Molecular Dynamics Simulations

While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. nih.govnih.gov This provides insight into the dynamic behavior and conformational flexibility of the molecule in a realistic environment, such as in a solvent.

An MD simulation would model this compound surrounded by solvent molecules (e.g., water or chloroform). The simulation tracks the trajectory of every atom over a period of nanoseconds to microseconds.

Conformational Fluctuations: MD simulations can explore the conformational landscape in a dynamic context. researchgate.netchemrxiv.org The simulation would show how the pentanol chain folds and moves, and how frequently the molecule transitions between different stable conformations identified in the quantum chemical analysis. This reveals the molecule's flexibility and the predominant shapes it adopts in solution.

Solvent Interactions: The simulation explicitly models interactions between the solute and solvent. For this compound, it would highlight the hydrogen bonding between the hydroxyl group and water molecules, as well as interactions between the polar solvent and the indole nitrogen. This provides a detailed picture of how the solvent structures itself around the molecule, which influences its solubility and behavior. Analyzing the radial distribution function between the solute's polar atoms and solvent molecules would quantify these interactions.

Studies of Intermolecular Interactions with Solvents or Reactive Species

The behavior of this compound in different chemical environments is governed by its intermolecular interactions. Computational studies, such as those employing Density Functional Theory (DFT), can elucidate the nature and strength of these interactions. The key functional groups in this molecule that dictate its interactions are the hydroxyl (-OH) group of the pentanol chain and the indole moiety.

The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, suggesting strong interactions with polar protic solvents like water and ethanol (B145695). In such solvents, a stable solvation shell would be expected to form around the hydroxyl group, significantly influencing the molecule's solubility and conformational preferences. With polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, the hydroxyl group would primarily act as a hydrogen bond donor.

The indole ring, with its aromatic system and nitrogen heteroatom, can participate in various non-covalent interactions. These include π-π stacking with other aromatic systems, cation-π interactions with positively charged species, and hydrogen bonding where the N-H group (in the tautomeric 1H-indol form) can act as a hydrogen bond donor. The π-system of the indole ring can also interact with polar molecules through dipole-induced dipole and van der Waals forces.

Interactions with reactive species can also be modeled. For instance, the nucleophilic character of the hydroxyl oxygen and the electron-rich indole ring can be assessed for their potential reactivity towards electrophiles. Conversely, the potential for the hydroxyl proton to be abstracted by a base can be computationally evaluated by calculating the proton affinity and acidity.

To illustrate the potential interactions, a hypothetical data table of interaction energies with various solvents is presented below. These values are illustrative and would typically be calculated using quantum mechanical methods.

| Solvent | Solvent Type | Predominant Interaction Type | Hypothetical Interaction Energy (kcal/mol) |

| Water | Polar Protic | Hydrogen Bonding | -12.5 |

| Ethanol | Polar Protic | Hydrogen Bonding | -10.8 |

| Acetone | Polar Aprotic | Dipole-Dipole, Hydrogen Bonding | -7.2 |

| Dichloromethane | Polar Aprotic | Dipole-Dipole | -4.5 |

| Hexane | Nonpolar | van der Waals | -2.1 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends in intermolecular interaction energies.

Structure-Reactivity Relationship (SRR) Studies Based on Computational Models

Structure-Reactivity Relationship (SRR) studies aim to correlate a molecule's chemical structure with its reactivity. Computational models are instrumental in establishing these relationships by calculating various electronic and structural descriptors. For this compound, key reactivity insights can be gained by analyzing its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. The LUMO energy reflects the molecule's ability to accept electrons, indicating its electrophilicity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Computational software can map the distribution of these orbitals across the molecule. For an indole derivative, the HOMO is typically localized on the indole ring, suggesting that this part of the molecule is the primary site for electrophilic attack. The LUMO might be distributed more broadly, but regions of high density would indicate likely sites for nucleophilic attack.

By systematically modifying the structure of this compound in silico, for example, by adding electron-donating or electron-withdrawing substituents to the indole ring, a quantitative SRR can be developed. For instance, adding an electron-donating group like a methoxy (B1213986) (-OCH3) group would be expected to raise the HOMO energy, making the molecule a better electron donor. Conversely, an electron-withdrawing group like a nitro (-NO2) group would lower both the HOMO and LUMO energies and decrease the HOMO-LUMO gap, potentially increasing its reactivity in certain reactions.

A hypothetical table illustrating the effect of substituents on the indole ring on the HOMO-LUMO gap is presented below.

| Substituent at C5 of Indole | Substituent Type | Hypothetical HOMO Energy (eV) | Hypothetical LUMO Energy (eV) | Hypothetical HOMO-LUMO Gap (eV) |

| -H (unsubstituted) | Neutral | -5.8 | -0.2 | 5.6 |

| -OCH3 | Electron-Donating | -5.5 | -0.1 | 5.4 |

| -Cl | Electron-Withdrawing | -6.0 | -0.4 | 5.6 |

| -NO2 | Strongly Electron-Withdrawing | -6.5 | -1.0 | 5.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of SRR.

Rational Design and Prediction of Novel this compound Derivatives

The insights gained from theoretical and computational studies can be applied to the rational design of novel derivatives of this compound with desired properties. This in silico approach is a cornerstone of modern drug discovery and materials science, as it allows for the screening of virtual libraries of compounds, saving significant time and resources compared to traditional synthetic and screening methods. nih.gov

The process typically begins with the identification of a target property to be optimized. This could be, for example, enhanced binding affinity to a specific biological target, improved solubility, or altered electronic properties. Based on the SRR studies, modifications to the parent molecule are proposed. For instance, if the goal is to enhance the nucleophilicity of the indole ring, derivatives with various electron-donating groups at different positions could be designed.

These virtual derivatives are then subjected to computational analysis. Their geometries are optimized, and their electronic properties, such as the HOMO-LUMO gap, are calculated. Molecular docking simulations can be performed to predict the binding affinity and mode of interaction with a target protein. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be predicted using computational models to assess the drug-likeness of the designed compounds. nih.gov

This iterative process of design, computational evaluation, and refinement allows for the identification of a small number of promising candidates for synthesis and experimental testing.

Below is a hypothetical table showcasing the rational design of novel derivatives with predicted improved properties.

| Derivative | Modification | Predicted Property Enhancement | Hypothetical Docking Score (kcal/mol) |

| Derivative 1 | Addition of a carboxylic acid group to the pentanol chain | Increased water solubility and potential for salt formation | -7.5 |

| Derivative 2 | Introduction of a fluorine atom at C5 of the indole ring | Enhanced metabolic stability and binding affinity | -8.2 |

| Derivative 3 | Replacement of the pentanol with a longer ether chain | Increased lipophilicity | -6.8 |

| Derivative 4 | Bioisosteric replacement of the indole with a benzofuran | Altered electronic properties and potential for new interactions | -7.9 |

Note: The data in this table is hypothetical and intended to illustrate the process of rational drug design.

Applications in Advanced Chemical Synthesis and Materials Science

Derivatization for Novel Chemical Applications

The derivatization of the hydroxyl group on the pentyl side chain of 5-(2,3-Dimethyl-3h-indol-3-yl)pentan-1-ol represents a promising yet unexplored avenue for creating novel chemical entities.

Indole (B1671886) derivatives have been incorporated into various functional materials, leveraging their inherent electronic and optical properties. While the potential exists to modify this compound for such purposes, for example, by polymerization or attachment to conductive substrates, no such research has been published.

The development of new organic reagents and catalytic systems is a continuous effort in chemical synthesis. While indole-based ligands and catalysts have been reported, there are no studies describing the development or use of this compound or its derivatives as components in novel organic reagents or catalytic systems.

Strategies for DNA-Encoded Chemical Library (DEL) Construction Utilizing Indole Scaffolds

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of billions of molecules. The indole scaffold is a highly sought-after component in these libraries due to its proven biological relevance. The construction of indole-based DELs requires DNA-compatible synthetic methods, which often precludes harsh reaction conditions typical of traditional indole syntheses like the Fischer indole synthesis.

Recent advancements have focused on developing mild, on-DNA synthetic routes to functionalized indoles. One successful strategy involves a cascade reaction of Sonogashira coupling followed by an intramolecular ring closure. nih.govnih.gov This approach allows for the construction of the indole core directly on the DNA tag. Subsequent functionalization, for instance, through Suzuki coupling at various positions on the indole ring, can further expand the chemical diversity of the library. nih.govnih.gov

While direct incorporation of this compound onto a DNA-tag has not been explicitly detailed in the literature, its structure lends itself to several potential strategies for DEL construction. The terminal hydroxyl group of the pentanol (B124592) side chain provides a convenient handle for attachment to the DNA-oligonucleotide headpiece. From this on-DNA starting point, the indole nucleus can be further modified using DNA-compatible reactions. For example, electrophilic aromatic substitution reactions, if conditions are sufficiently mild, could introduce additional diversity onto the benzene (B151609) ring portion of the indole.

The general workflow for constructing an indole-based DEL is a multi-step process that involves cycles of chemical synthesis and DNA encoding. A simplified representation of this process is outlined below:

| Step | Description |

| 1. Headpiece Attachment | The starting scaffold, such as an indole derivative, is attached to a unique DNA oligonucleotide "headpiece". |

| 2. Split-and-Pool Synthesis | The DNA-tagged scaffolds are split into multiple pools. Each pool is subjected to a different chemical reaction with a unique building block. |

| 3. DNA Tag Ligation | A unique DNA tag corresponding to the specific building block used is ligated to the growing DNA strand in each pool. |

| 4. Pooling and Iteration | All the pools are combined, and the process of splitting, reacting, and tagging is repeated for several cycles to generate a vast library of compounds. |

| 5. Affinity Selection | The final library is incubated with a protein target of interest. Compounds that bind to the target are isolated. |

| 6. DNA Sequencing and Hit Identification | The DNA tags of the binding compounds are amplified and sequenced to reveal the chemical structure of the "hits". |

This strategy allows for the creation of immense libraries of indole-containing compounds that can be screened for biological activity, accelerating the discovery of new drug leads.

Exploration as a Synthetic Precursor for Structurally Related Biologically Relevant Indole Compounds

Beyond its potential in DELs, this compound serves as a valuable starting material for the synthesis of various indole analogues for further scientific investigation. The primary alcohol of the pentyl side chain is a key functional group that can be readily transformed into other functionalities, such as ethers, esters, and amines, allowing for the systematic exploration of structure-activity relationships in a medicinal chemistry context.

The conversion of the terminal alcohol of this compound to an ether is a common and straightforward transformation that allows for the introduction of a wide variety of substituents. Two of the most reliable and widely used methods for this conversion are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classical method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Step 1: Deprotonation. The alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Step 2: Nucleophilic Substitution. The alkoxide then undergoes an SN2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether.

A general scheme for the Williamson ether synthesis starting from this compound is presented below:

| Reactant 1 | Reagents | Reactant 2 | Product |

| This compound | 1. NaH, THF2. R-X | Alkyl Halide | 3-(5-(Alkoxy)pentyl)-2,3-dimethyl-3H-indole |

Mitsunobu Reaction: This reaction provides a milder alternative for the synthesis of ethers and is particularly useful when the alkylating agent is another alcohol. nih.gov The reaction proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol in this compound. The reaction typically employs a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The general protocol involves reacting this compound with another alcohol (R-OH) in the presence of PPh3 and DEAD. This in situ activation of the primary alcohol facilitates its displacement by the incoming alcohol nucleophile.

These methods provide robust and versatile routes to a diverse range of indole ethers, which can then be evaluated for their biological properties.

To thoroughly explore the chemical space around this compound and to understand how structural modifications impact its properties, a variety of chemical transformations can be employed. These modifications can be targeted at either the indole core or the pentanol side chain.

Modifications of the Pentanol Side Chain:

Beyond etherification, the primary alcohol can be converted into a range of other functional groups.

| Reaction | Reagents | Product Functional Group |

| Oxidation | PCC, DMP, or Swern oxidation | Aldehyde or Carboxylic Acid |

| Esterification | Acyl chloride or carboxylic acid with a coupling agent (e.g., DCC) | Ester |

| Amination | 1. Mesylation or Tosylation2. Azide displacement (SN2)3. Reduction (e.g., H2/Pd or LiAlH4) | Primary Amine |

Modifications of the Indole Core:

The 3H-indole core of this compound can also be a site for chemical modification, although the reactivity of the 3H-indole tautomer differs from that of the more common 1H-indole. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could potentially be directed to the benzene portion of the indole ring, provided that suitable reaction conditions are identified that are compatible with the existing functional groups.

The generation of a library of such analogues is crucial for systematic structure-reactivity relationship (SRR) studies. By comparing the properties of these newly synthesized compounds, researchers can gain valuable insights into the chemical features that are essential for a desired biological or material property.

Future Directions and Emerging Research Avenues for 5 2,3 Dimethyl 3h Indol 3 Yl Pentan 1 Ol

Development of Highly Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry's growing emphasis on green chemistry necessitates the development of sustainable and environmentally friendly methods for synthesizing complex molecules like 5-(2,3-Dimethyl-3H-indol-3-yl)pentan-1-ol. nih.govresearchgate.net Future research in this area will likely focus on several key strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This can be achieved through the use of catalytic rather than stoichiometric reagents. chim.it

Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals.

Green Solvents: Utilizing environmentally benign solvents such as water, supercritical fluids, or deep eutectic solvents to replace hazardous organic solvents. nih.gov

Energy Efficiency: Employing alternative energy sources like microwave or ultrasound irradiation to reduce reaction times and energy consumption. acs.org

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Utilization of catalytic C-H activation or borrowing hydrogen methodologies. chim.itrsc.org |

| Renewable Feedstocks | Deriving starting materials from biomass or other renewable sources. |

| Benign Solvents | Employing water, ionic liquids, or deep eutectic solvents as reaction media. nih.govakjournals.com |

| Energy Efficiency | Microwave-assisted or flow chemistry setups to minimize energy usage. acs.orgmdpi.com |

Advances in Precision Site-Selective Functionalization of Complex Indole (B1671886) Scaffolds

The ability to selectively modify specific positions on the indole ring is crucial for fine-tuning the properties of derivatives like this compound. While the C3 position of indoles is often the most reactive, achieving functionalization at other sites, particularly on the benzene (B151609) ring (C4-C7), remains a significant challenge. chim.itkcl.ac.uknih.gov Future research will focus on:

Directing Groups: The development of novel directing groups that can be temporarily installed on the indole nitrogen or other positions to guide catalysts to specific C-H bonds for functionalization. nih.govacs.org

Catalyst Control: Designing catalysts that exhibit high regioselectivity, enabling the functionalization of less reactive positions without the need for directing groups. chemrxiv.org

Late-Stage Functionalization: Creating methods to introduce new functional groups into already complex indole-containing molecules, which is particularly valuable in drug discovery.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis are transforming the way chemicals are manufactured, offering significant advantages in terms of safety, efficiency, and scalability. mdpi.comnih.gov For a molecule like this compound, these technologies hold immense potential:

Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, reducing the risks associated with highly reactive or hazardous materials. researchgate.net

Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. mdpi.com

Scalability: Scaling up production is often simpler and more predictable in flow systems compared to traditional batch processes. researchgate.net

Automation and High-Throughput Screening: Automated platforms can rapidly synthesize and screen libraries of indole derivatives, accelerating the discovery of new compounds with desired properties. nih.govrsc.orgresearchgate.netnih.gov

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is a key driver of innovation. For the synthesis and functionalization of this compound, research into novel catalysts will be crucial. Areas of focus include:

Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, rhodium) with more abundant and less expensive metals like iron, copper, and nickel. rsc.orgnih.govdu.ac.ir

Photoredox Catalysis: Using visible light to drive chemical reactions, offering mild and selective transformations. mdpi.com

Biocatalysis: Employing enzymes to catalyze reactions with high chemo-, regio-, and stereoselectivity under environmentally friendly conditions.

Nanocatalysts: Utilizing magnetic nanoparticles as recyclable and highly active catalysts. researchgate.net

| Catalyst Type | Potential Advantage for Indole Synthesis |

| Earth-Abundant Metals | Cost-effective and sustainable. rsc.orgnih.gov |

| Photoredox Catalysts | Mild reaction conditions and high selectivity. mdpi.com |

| Biocatalysts | High selectivity and environmentally benign. |

| Nanocatalysts | Recyclable and highly active. researchgate.net |

Potential Applications in Advanced Materials Science and Nanotechnology

The unique electronic and optical properties of the indole scaffold make its derivatives promising candidates for applications in materials science and nanotechnology. nih.gov While specific applications for this compound have yet to be explored, related indole compounds have shown potential in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sensors: For the detection of ions, small molecules, and biomolecules.